REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:19]#[N:20])=[N:4][C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=2)=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8]>CO.[Pd]>[NH2:20][CH2:19][C:3]1[C:2]([Cl:1])=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=2)[N:4]=1
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Name
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Methyl 5-chloro-6-cyano-2-(3-fluorophenyl)nicotinate
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Quantity
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1.3 g
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Type
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reactant
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Smiles
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ClC=1C(=NC(=C(C(=O)OC)C1)C1=CC(=CC=C1)F)C#N
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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CO
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Name
|
|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was degassed three times
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Type
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ADDITION
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Details
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A solution of 0.5 M sodium methoxide in methanol (45 mL) was added
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Type
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FILTRATION
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Details
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the mixture was filtered through celite
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Type
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CUSTOM
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Details
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The filtrates were evaporated
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Type
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CUSTOM
|
Details
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the residue was triturated with dichloromethane
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Type
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FILTRATION
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Details
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The solids were filtered
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Type
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WASH
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Details
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washed with dichloromethane
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Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
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NCC1=NC(=C(C(=O)OC)C=C1Cl)C1=CC(=CC=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |